molecular formula C22H18N2O2 B2372585 1-(4-methylbenzyl)-4-(naphthalen-1-yl)pyrazine-2,3(1H,4H)-dione CAS No. 898438-09-0

1-(4-methylbenzyl)-4-(naphthalen-1-yl)pyrazine-2,3(1H,4H)-dione

Cat. No.: B2372585
CAS No.: 898438-09-0
M. Wt: 342.398
InChI Key: XLILWVAIBZEPDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methylbenzyl)-4-(naphthalen-1-yl)pyrazine-2,3(1H,4H)-dione is a synthetic organic compound that belongs to the class of pyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylbenzyl)-4-(naphthalen-1-yl)pyrazine-2,3(1H,4H)-dione typically involves the condensation of appropriate benzyl and naphthyl precursors with a pyrazine core. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity. For example, a common synthetic route might involve the reaction of 4-methylbenzyl chloride with naphthalen-1-ylamine in the presence of a base to form the intermediate, which is then cyclized with a pyrazine derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency, yield, and safety while minimizing environmental impact. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylbenzyl)-4-(naphthalen-1-yl)pyrazine-2,3(1H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism by which 1-(4-methylbenzyl)-4-(naphthalen-1-yl)pyrazine-2,3(1H,4H)-dione exerts its effects depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, potentially affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methylbenzyl)-4-(phenyl)pyrazine-2,3(1H,4H)-dione: Similar structure but with a phenyl group instead of a naphthyl group.

    1-(4-methylbenzyl)-4-(naphthalen-2-yl)pyrazine-2,3(1H,4H)-dione: Similar structure but with the naphthyl group in a different position.

Uniqueness

1-(4-methylbenzyl)-4-(naphthalen-1-yl)pyrazine-2,3(1H,4H)-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the 4-methylbenzyl and naphthalen-1-yl groups may confer distinct properties compared to other pyrazine derivatives.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c1-16-9-11-17(12-10-16)15-23-13-14-24(22(26)21(23)25)20-8-4-6-18-5-2-3-7-19(18)20/h2-14H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLILWVAIBZEPDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.